Trimethyl orthovalerate
Overview
Description
Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a molecular weight of 162.23 g/mol. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and industry .
Mechanism of Action
Target of Action
Trimethyl orthovalerate, also known as 1,1,1-Trimethoxypentane, is a type of ortho ester . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom
Mode of Action
The mode of action of this compound is primarily through its reactions as an ortho ester. Ortho esters can be prepared by the Pinner reaction, in which nitriles react with alcohols in the presence of one equivalent of hydrogen chloride . They are readily hydrolyzed in mild aqueous acid to form esters .
Biochemical Pathways
This compound participates in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as human adenosine A3 receptor ligands . It can also be used as a precursor to prepare N-sulfonyl and N-sulfinyl imines and imidates .
Pharmacokinetics
As an ortho ester, it is known to be readily hydrolyzed in mild aqueous acid to form esters , which suggests that it may be metabolized in the body through similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways in which it is involved. For instance, in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives, it may contribute to the modulation of the human adenosine A3 receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis of ortho esters like this compound requires mild aqueous acid . Therefore, the pH of the environment could potentially influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl orthovalerate can be synthesized through the reaction of valeric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
CH3CH2CH2CH2COOH+3CH3OH→CH3CH2CH2CH2C(OCH3)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Trimethyl orthovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form valeric acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Valeric acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Pentanol.
Scientific Research Applications
Trimethyl orthovalerate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
- Trimethyl orthoacetate
- Trimethyl orthobutyrate
- Trimethyl orthoformate
Comparison: Trimethyl orthovalerate is unique due to its valeric acid backbone, which imparts different chemical properties compared to other orthoesters. For example, trimethyl orthoacetate has a shorter carbon chain, leading to different reactivity and applications. Trimethyl orthobutyrate and trimethyl orthoformate also differ in their carbon chain lengths and functional groups, affecting their use in various chemical reactions .
Properties
IUPAC Name |
1,1,1-trimethoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVVQKJULMMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065654 | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-09-2 | |
Record name | Trimethyl orthovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl orthovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethoxypentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYL ORTHOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction mechanism for the gas-phase elimination of trimethyl orthovalerate?
A1: The gas-phase elimination of this compound proceeds through a unimolecular, concerted, and non-synchronous mechanism []. This means that the reaction happens in one step, with bond breaking and forming happening simultaneously, but not at the same rate. The rate-determining step involves the polarization of the C-OCH3 bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This polarization facilitates the abstraction of a hydrogen atom from the adjacent C-H bond by the partially negative oxygen, forming a four-membered cyclic transition state. This transition state then collapses to yield methanol and the corresponding unsaturated ketal [].
Q2: How do substituents affect the rate of gas-phase elimination of orthoesters like this compound and trimethyl orthochloroacetate?
A2: Electron-donating substituents, such as the alkyl group in this compound, increase the rate of decomposition. This is because they stabilize the positive charge that develops on the carbon atom bearing the three methoxy groups during the transition state. Conversely, electron-withdrawing substituents, like the chlorine atom in trimethyl orthochloroacetate, destabilize this positive charge, slowing down the reaction [].
Q3: Can this compound be used as a starting material for the synthesis of other valuable compounds?
A3: Yes, this compound can be used as a reagent in various organic syntheses. For example, it is used in the synthesis of Betamethasone 17-valerate, a corticosteroid medication []. The synthesis involves an acid-catalyzed 17,21-cyclization reaction of betamethasone with this compound, followed by a 21-selective hydrolysis to yield the final product [].
Q4: What is a more efficient way to synthesize tributyl orthovalerate using this compound?
A4: Tributyl orthovalerate can be synthesized efficiently via transesterification of this compound with normal butanol using iodine (I2) as a catalyst []. This method offers several advantages over traditional strong base or acid-catalyzed transesterifications, including simplified purification and milder reaction conditions [].
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